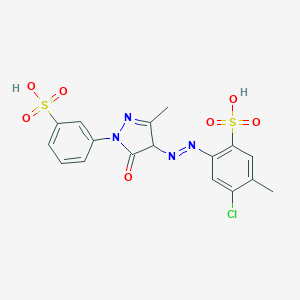![molecular formula C9H7NO B137820 1a,7b-Dihydrooxireno[2,3-f]quinoline CAS No. 130536-37-7](/img/structure/B137820.png)
1a,7b-Dihydrooxireno[2,3-f]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1a,7b-Dihydrooxireno[2,3-f]quinoline is a heterocyclic compound that has recently gained attention in the field of medicinal chemistry. This compound exhibits unique properties that make it a promising candidate for drug development. In
Mécanisme D'action
The mechanism of action of 1a,7b-Dihydrooxireno[2,3-f]quinoline is not fully understood. However, it has been shown to inhibit the activity of several enzymes involved in cancer cell proliferation, including topoisomerase II and DNA polymerase. It also inhibits the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer progression. Furthermore, 1a,7b-Dihydrooxireno[2,3-f]quinoline has been shown to modulate the activity of several neurotransmitters, including dopamine and serotonin, which may contribute to its neuroprotective effects.
Effets Biochimiques Et Physiologiques
1a,7b-Dihydrooxireno[2,3-f]quinoline has several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also exhibits anti-angiogenic properties, which may contribute to its anti-cancer activity. Furthermore, 1a,7b-Dihydrooxireno[2,3-f]quinoline has been shown to reduce oxidative stress and inflammation, which may contribute to its anti-inflammatory and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1a,7b-Dihydrooxireno[2,3-f]quinoline in lab experiments is its potent anti-cancer activity. It has been shown to exhibit activity against a variety of cancer cell lines, making it a promising candidate for drug development. However, one limitation of using 1a,7b-Dihydrooxireno[2,3-f]quinoline in lab experiments is its relatively complex synthesis method, which may limit its accessibility to researchers.
Orientations Futures
There are several future directions for research on 1a,7b-Dihydrooxireno[2,3-f]quinoline. One direction is to further elucidate its mechanism of action, which may lead to the development of more effective drugs. Another direction is to explore its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, future research could focus on developing more efficient and accessible synthesis methods for 1a,7b-Dihydrooxireno[2,3-f]quinoline.
Méthodes De Synthèse
The synthesis of 1a,7b-Dihydrooxireno[2,3-f]quinoline involves the condensation of 2-aminobenzaldehyde with cyclohexanone in the presence of a Lewis acid catalyst. The resulting product is then subjected to a series of reactions that involve cyclization, reduction, and oxidation. This process yields 1a,7b-Dihydrooxireno[2,3-f]quinoline in high purity and yield.
Applications De Recherche Scientifique
1a,7b-Dihydrooxireno[2,3-f]quinoline has several scientific research applications. It has been shown to exhibit potent anti-cancer activity against a variety of cancer cell lines. It also exhibits anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Furthermore, 1a,7b-Dihydrooxireno[2,3-f]quinoline has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
130536-37-7 |
|---|---|
Nom du produit |
1a,7b-Dihydrooxireno[2,3-f]quinoline |
Formule moléculaire |
C9H7NO |
Poids moléculaire |
145.16 g/mol |
Nom IUPAC |
1a,7b-dihydrooxireno[2,3-f]quinoline |
InChI |
InChI=1S/C9H7NO/c1-2-6-7(10-5-1)3-4-8-9(6)11-8/h1-5,8-9H |
Clé InChI |
DUTMSHWTRSUNIF-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC3C2O3)N=C1 |
SMILES canonique |
C1=CC2=C(C=CC3C2O3)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





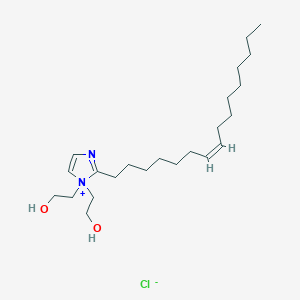
![N-[(2,4-dimethylphenyl)methylidene]hydroxylamine](/img/structure/B137746.png)
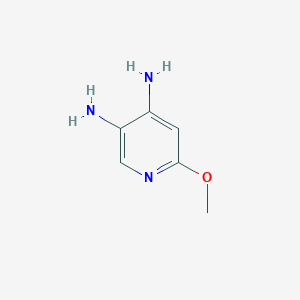

![sodium;[7-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B137751.png)
![(1S,5R)-6,7-Diazabicyclo[3.2.2]non-6-en-3-ol](/img/structure/B137754.png)
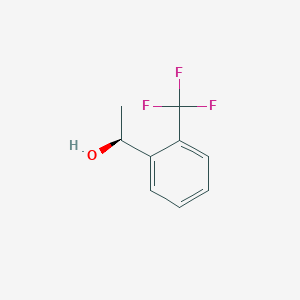
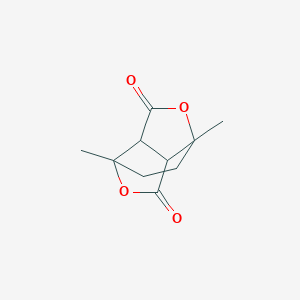
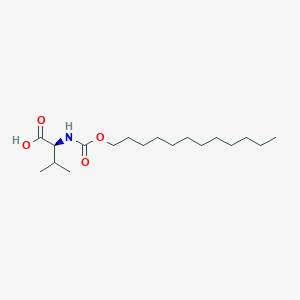
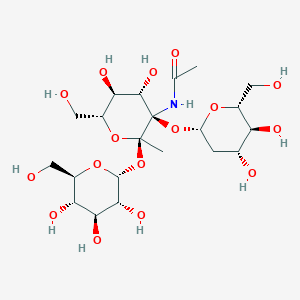
![1-(3,6-Diazabicyclo[3.2.0]heptan-6-yl)-2,2,2-trifluoroethanone](/img/structure/B137770.png)
